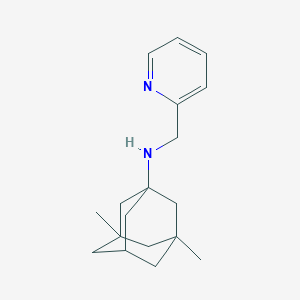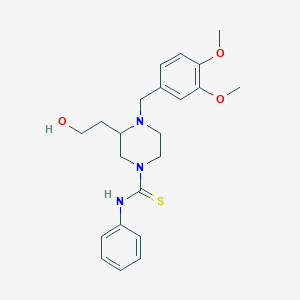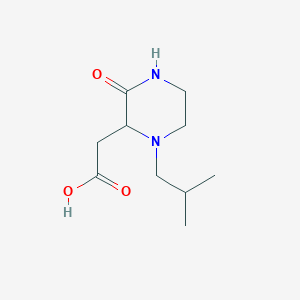
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine is a complex organic compound that features an adamantane core substituted with a pyridin-2-ylmethyl group and two methyl groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine typically involves the reaction of 3,5-dimethyladamantan-1-amine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the pyridine ring.
科学研究应用
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique structural and electronic properties.
作用机制
The mechanism of action of 3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions or hydrogen bonding with target proteins, while the adamantane core provides structural rigidity and enhances binding affinity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
3,5-dimethyladamantan-1-amine: Lacks the pyridin-2-ylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.
N-(pyridin-2-ylmethyl)adamantan-1-amine: Lacks the methyl groups at the 3 and 5 positions, which can affect its steric properties and binding interactions.
3-methyl-N-(pyridin-2-ylmethyl)adamantan-1-amine: Has only one methyl group, which can influence its chemical and biological properties.
Uniqueness
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine is unique due to the combination of the adamantane core, the pyridin-2-ylmethyl group, and the two methyl groups at the 3 and 5 positions. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H26N2 |
|---|---|
分子量 |
270.4g/mol |
IUPAC 名称 |
3,5-dimethyl-N-(pyridin-2-ylmethyl)adamantan-1-amine |
InChI |
InChI=1S/C18H26N2/c1-16-7-14-8-17(2,11-16)13-18(9-14,12-16)20-10-15-5-3-4-6-19-15/h3-6,14,20H,7-13H2,1-2H3 |
InChI 键 |
LUSZWADSAYVKKZ-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC4=CC=CC=N4)C |
规范 SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC4=CC=CC=N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(2-chlorophenyl)acryloyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B499029.png)
![2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B499031.png)
![[1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B499033.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-(3,4,5-trimethoxybenzoyl)thiourea](/img/structure/B499035.png)
![2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B499036.png)
![2-[3-Oxo-1-(pyridin-3-ylmethyl)piperazin-1-ium-2-yl]acetate](/img/structure/B499037.png)
![[1-(2-Fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B499038.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B499041.png)
![N-[benzyl(2-hydroxyethyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B499042.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-propoxybenzamide](/img/structure/B499044.png)
![2-(2-chlorophenoxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B499046.png)
![4-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B499049.png)
